Ceftaroline fosamil Ceftaroline fosamil Ceftaroline Fosamil is an N-phosphono prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil is hydrolyzed to the active form ceftaroline in vivo. Ceftaroline binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftaroline fosamil is a cephalosporin having [4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl and {(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl}amino side groups located at positions 3 and 7 respectively. The N-phospho prodrug of ceftaroline, a broad-spectrum antibiotic active against methicillin-resistant Staphylococcus aureus (MRSA). It is used for the treatment of adults with acute bacterial skin and skin structure infections. It has a role as an antibacterial drug, an antimicrobial agent and a prodrug. It is an iminium betaine, a cephalosporin, a member of 1,3-thiazoles, an oxime O-ether, a member of thiadiazoles and an organic phosphoramidate. It derives from a ceftaroline.
Ceftaroline fosamil is a cephalosporin antibacterial indicated for the treatment of the following infections caused by designated susceptible bacteria: Acute bacterial skin and skin structure infections. Community-acquired bacterial pneumonia.
Brand Name: Vulcanchem
CAS No.: 400827-46-5
VCID: VC0001379
InChI: InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1
SMILES: CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Molecular Formula: C22H21N8O8PS4
Molecular Weight: C22H21N8O8PS4

Ceftaroline fosamil

CAS No.: 400827-46-5

Inhibitors

VCID: VC0001379

Molecular Formula: C22H21N8O8PS4

Molecular Weight: C22H21N8O8PS4

Purity: >95%

Ceftaroline fosamil - 400827-46-5

CAS No. 400827-46-5
Product Name Ceftaroline fosamil
Molecular Formula C22H21N8O8PS4
Molecular Weight C22H21N8O8PS4
IUPAC Name (6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1
Standard InChIKey ZCCUWMICIWSJIX-NQJJCJBVSA-N
Isomeric SMILES CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
SMILES CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Canonical SMILES CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Description Ceftaroline Fosamil is an N-phosphono prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil is hydrolyzed to the active form ceftaroline in vivo. Ceftaroline binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftaroline fosamil is a cephalosporin having [4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl and {(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl}amino side groups located at positions 3 and 7 respectively. The N-phospho prodrug of ceftaroline, a broad-spectrum antibiotic active against methicillin-resistant Staphylococcus aureus (MRSA). It is used for the treatment of adults with acute bacterial skin and skin structure infections. It has a role as an antibacterial drug, an antimicrobial agent and a prodrug. It is an iminium betaine, a cephalosporin, a member of 1,3-thiazoles, an oxime O-ether, a member of thiadiazoles and an organic phosphoramidate. It derives from a ceftaroline.
Ceftaroline fosamil is a cephalosporin antibacterial indicated for the treatment of the following infections caused by designated susceptible bacteria: Acute bacterial skin and skin structure infections. Community-acquired bacterial pneumonia.
Purity >95%
Solubility 100 mg/ml
Synonyms ceftaroline fosamil
PPI-0903
PPI0903
TAK-599
TAK599
Teflaro
Reference 1. Drugs. 2016 Nov;76(17):1659-1674.

Ceftaroline Fosamil: A Review in Complicated Skin and Soft Tissue Infections and
Community-Acquired Pneumonia.

Scott LJ(1).

Author information:
(1)Springer, Private Bag 65901, Mairangi Bay, Auckland, 0754, New Zealand.
demail@springer.com.

Intravenous ceftaroline fosamil (Zinforo™), a prodrug that is rapidly converted
to its active metabolite ceftaroline, is approved for use in adults and children
(from 2 months of age) with complicated skin and soft tissue infections (cSSTIs)
or community-acquired pneumonia (CAP). In several multinational trials,
ceftaroline fosamil was an effective and generally well tolerated treatment in
adult and paediatric patients with cSSTIs or CAP. In the phase 3 CANVAS trials,
ceftaroline fosamil treatment was noninferior to vancomycin plus aztreonam in
adults with cSSTIs. Based on a meta-analysis of three similarly designed, phase 3
trials (FOCUS 1, FOCUS 2 and an Asian trial), ceftaroline fosamil treatment was
superior to ceftriaxone in adults with CAP of Pneumonia Outcomes Research Teams
(PORT) risk class III or IV. Ceftaroline fosamil was also associated with high
clinical cure rates in hospitalized children (aged 2 months to 17 years) with
cSSTIs or CAP. With its broad spectrum of in vitro activity against clinically
relevant Gram-positive [including methicillin-resistant Staphylococcus aureus
(MRSA) and drug-resistant Streptococcus pneumoniae isolates] and Gram-negative
pathogens implicated in cSSTIs and CAP, ceftaroline fosamil is an important
treatment option for cSSTI and CAP in adults and children from the age of
2 months.



2. Expert Rev Anti Infect Ther. 2012 Oct;10(10):1087-103. doi: 10.1586/eri.12.112.
Epub 2012 Nov 21.

Ceftaroline fosamil: a new cephalosporin active against resistant Gram-positive
organisms including MRSA.

Garrison MW(1), Kawamura NM, Wen MM.

Author information:
(1)Washington State University College of Pharmacy, Spokane, WA 99210-1495, USA.
garrism@wsu.edu

The growing prevalence of resistant Gram-positive pathogens such as
methicillin-resistant Staphylococcus aureus continues to pose a dilemma to
clinicians. With strains developing reduced susceptibility to vancomycin,
effective and well-tolerated antibiotics to combat these resistant pathogens are
needed. Ceftaroline is a new parenteral cephalosporin that has been available in
the USA for almost 2 years. Similar to other cephalosporins, it is well tolerated
with mostly mild adverse events; however, compared with existing parenteral
cephalosporins, ceftaroline has the unique attribute of being bactericidal
against resistant Gram-positive aerobes including both hospital- and
community-acquired methicillin-resistant S. aureus, S. aureus strains with
reduced susceptibility or complete resistance to vancomycin, and resistant
Streptococcus pneumoniae including multidrug-resistant strains. Current
indications in the USA and Europe include treatment of adults with complicated
skin, skin-structure infections and community-acquired pneumonia. This paper will
review the properties of ceftaroline, its spectrum of activity, clinical use,
safety profile and future role.




3. J Antimicrob Chemother. 2011 Apr;66 Suppl 3:iii45-51. doi: 10.1093/jac/dkr098.

Review of ceftaroline fosamil microbiology: integrated FOCUS studies.

Critchley IA(1), Eckburg PB, Jandourek A, Biek D, Friedland HD, Thye DA.

Author information:
(1)Cerexa, Inc., Oakland, CA 94612, USA. icritchley@cerexa.com

Ceftaroline fosamil, the prodrug form of ceftaroline, is a novel broad-spectrum
parenteral cephalosporin that exhibits antibacterial activity against typical
respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae,
Staphylococcus aureus and common Gram-negative pathogens. In particular,
ceftaroline has activity against resistant Gram-positive cocci, including
penicillin- and multidrug-resistant S. pneumoniae, as well as
methicillin-resistant S. aureus. The activity of ceftaroline against these
phenotypes is attributed to its ability to bind to modified penicillin-binding
proteins with high affinity when compared with other β-lactams. The activity of
ceftaroline is not compromised by the ability of H. influenzae to produce
β-lactamase. Ceftaroline fosamil was compared with ceftriaxone for safety and
efficacy in two randomized, double-blinded, controlled Phase III clinical trials
for the treatment of community-acquired pneumonia (CAP). Microbiological
assessments at baseline included respiratory specimen cultures, blood cultures,
urinary antigen testing and atypical pathogen serology testing. By-subject and
by-pathogen microbiological outcomes were assessed in the microbiologically
evaluable population at the test-of-cure visit. The favourable microbiological
response rates by subject for ceftaroline were 87.0% compared with 81.0% for
ceftriaxone. The by-pathogen microbiological response rates of ceftaroline and
ceftriaxone were 87.3% and 72.9% for S. pneumoniae, 83.3% and 85.0% for H.
influenzae and 76.0% and 70.4% for S. aureus, respectively. Key baseline
pathogens such as S. pneumoniae, H. influenzae and methicillin-susceptible S.
aureus were susceptible to ceftaroline, with MIC(90)s of 0.03, 0.03 and 0.25
mg/L, respectively, supporting its utility as a promising new agent for treatment
of CAP.




4. J Antimicrob Chemother. 2010 Nov;65 Suppl 4:iv9-16. doi: 10.1093/jac/dkq251.

Ceftaroline fosamil: a novel broad-spectrum cephalosporin with expanded
anti-Gram-positive activity.

Biek D(1), Critchley IA, Riccobene TA, Thye DA.

Author information:
(1)Cerexa, Inc., Oakland, CA 94612, USA. ronald-jones@jmilabs.com

Ceftaroline fosamil is a novel cephalosporin with broad-spectrum activity against
Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus
(MRSA) and multidrug-resistant Streptococcus pneumoniae, and common Gram-negative
organisms. The activity of ceftaroline against MRSA is attributed to its ability
to bind to penicillin-binding protein (PBP) 2a with high affinity and inhibit the
biochemical activity of PBP 2a more efficiently than other presently available
β-lactams. The activity of ceftaroline against MRSA and the β-haemolytic
streptococci makes it an attractive monotherapy agent for the treatment of
complicated skin and skin structure infections (cSSSIs). Recent profiling and
surveillance studies have shown that ceftaroline is active against contemporary
skin pathogens collected from US and European medical centres in 2008. The mean
free drug %T  >  MIC (percentage of time the drug concentration remains above the
MIC) needed for stasis ranged from 26% for S. aureus to 39% for S. pneumoniae in
the murine thigh infection model. Pharmacokinetic and pharmacodynamic target
attainment predictions for 600 mg of ceftaroline fosamil every 12 h showed that
the mean %T  >  MICs for which plasma free-drug concentrations exceeded an MIC of
1 and 2 mg/L were 71% and 51% of the dosing interval, respectively. For a 40% T 
>  MIC target, the predicted attainments for infections due to pathogens for
which ceftaroline MICs were 1 or 2 mg/L were 100% and 90%, respectively. Clinical
and microbiological successes of ceftaroline fosamil in treating cSSSIs were
demonstrated in two Phase III clinical studies, in which 96.8% of all baseline
cSSSI isolates from the microbiologically evaluable population were inhibited by
ceftaroline at ≤ 2 mg/L. Ceftaroline fosamil is a promising broad-spectrum agent
for the treatment of cSSSIs.
PubChem Compound 9852981
Last Modified Nov 11 2021
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